molecular formula C13H10BrFO B7859422 2-Bromobenzyl-(4-fluorophenyl)ether

2-Bromobenzyl-(4-fluorophenyl)ether

Cat. No.: B7859422
M. Wt: 281.12 g/mol
InChI Key: NDSPPTFCIBFOFZ-UHFFFAOYSA-N
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Description

2-Bromobenzyl-(4-fluorophenyl)ether is a brominated aromatic ether featuring a benzyl group substituted with bromine at the 2-position and a 4-fluorophenyl group attached via an oxygen atom. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science due to its reactive bromine and fluorine substituents, which enable versatile functionalization . Its molecular formula is C₁₃H₁₀BrFO, with a molecular weight of 281.12 g/mol.

Properties

IUPAC Name

1-bromo-2-[(4-fluorophenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrFO/c14-13-4-2-1-3-10(13)9-16-12-7-5-11(15)6-8-12/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSPPTFCIBFOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=C(C=C2)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrFO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Bromobenzyl-(4-fluorophenyl)ether is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its biochemical interactions, mechanisms of action, and applications in research and drug development.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents, which significantly influence its biological activity. The ether linkage contributes to its solubility and interaction with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including aromatase, which is crucial in estrogen biosynthesis. This inhibition can affect various physiological processes, including cell proliferation and differentiation.
  • Cell Signaling Modulation : It influences key signaling pathways such as the MAPK/ERK pathway, which plays a vital role in cell growth and survival. By modulating these pathways, the compound can alter gene expression profiles in treated cells.
  • Binding Affinity : The bromine and fluorine atoms enhance the compound's binding affinity to target proteins and enzymes, allowing for more effective modulation of their activities.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Enzyme InhibitionInhibits aromatase; affects estrogen levels
Antimicrobial ActionExhibits bactericidal properties against Gram-positive bacteria
Antifungal ActivityModerate activity against Candida species
CytotoxicityLow toxicity at therapeutic doses

Case Studies

Several studies have explored the biological effects of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antimicrobial properties against Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentration (MIC) was found to be between 15.625–62.5 μM for Gram-positive bacteria, indicating its potential as an antibacterial agent .
  • Cytotoxic Effects : In vitro studies showed that at low concentrations, this compound inhibited cancer cell proliferation without causing significant toxicity. This suggests a potential role in cancer therapeutics, particularly in hormone-sensitive cancers due to its aromatase inhibition.
  • Biofilm Formation Inhibition : The compound demonstrated moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential utility in treating biofilm-associated infections .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption and Distribution : The compound is expected to be absorbed through passive diffusion due to its lipophilic nature, with distribution influenced by its molecular weight and solubility properties.
  • Metabolism : It undergoes metabolic transformation primarily through oxidative pathways, leading to various metabolites that may retain biological activity or contribute to toxicity.
  • Excretion : The elimination route has not been extensively studied but is likely renal based on similar compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to three analogues with varying substituents on the phenyl ring (Table 1).

Table 1: Structural Comparison of Bromobenzyl Ether Derivatives

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Applications
2-Bromobenzyl-(4-fluorophenyl)ether 4-Fluoro C₁₃H₁₀BrFO 281.12 Pharma intermediates
2-Bromobenzyl-(4-tert-butylphenyl)ether 4-tert-Butyl C₁₈H₂₀BrO 329.26 Fine chemicals, pesticides
2-Bromobenzyl-(4-methylphenyl)ether 4-Methyl C₁₄H₁₃BrO 277.16 Discontinued (stability issues)
2-Bromobenzyl-(4-isopropylphenyl)ether 4-Isopropyl C₁₆H₁₇BrO 305.21 Research chemicals
Key Observations:

Electronic Effects :

  • The 4-fluoro substituent introduces strong electron-withdrawing effects, enhancing the electrophilicity of the aromatic ring and facilitating nucleophilic substitution reactions at the bromine site .
  • In contrast, the 4-tert-butyl group is electron-donating, which stabilizes the aromatic system but reduces reactivity toward electrophiles .

Steric Effects :

  • The bulky 4-tert-butyl group imposes significant steric hindrance, limiting access to the benzyl bromide site and slowing reaction kinetics .
  • The smaller 4-fluoro and 4-methyl substituents minimize steric interference, enabling faster synthetic modifications .

Stability and Solubility :

  • The 4-fluorophenyl derivative exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, acetone) due to its balanced polarity .
  • The 4-tert-butyl analogue shows higher lipophilicity, making it suitable for lipid-soluble drug intermediates .
  • The discontinued 4-methyl variant was phased out due to oxidative instability under acidic conditions .

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